8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE
Overview
Description
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE is a complex organic compound with a unique structure that combines a chromen core with a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the chromen core . This intermediate is then chlorinated to introduce the chlorine atom at the 8-position. The final step involves esterification with 4-methylbenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen derivatives.
Scientific Research Applications
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and neuroprotective pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}methylcyclohexanecarboxylate
Uniqueness
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 4-METHYLBENZOATE is unique due to the presence of the chlorine atom at the 8-position and the benzoate ester group. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO4/c1-11-5-7-12(8-6-11)19(22)25-18-10-17-15(9-16(18)21)13-3-2-4-14(13)20(23)24-17/h5-10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODBRGFTVDRANE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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